molecular formula C22H23N3O4 B10988341 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B10988341
M. Wt: 393.4 g/mol
InChI Key: KPPXUBXKZCTVRP-UHFFFAOYSA-N
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Description

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 2,3-dimethoxybenzene, indole, and pyrrolidine derivatives. Common synthetic routes may involve:

    Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring.

    Amidation: Formation of the amide bond between the carboxylic acid and amine groups.

    Cyclization: Formation of the pyrrolidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a precursor for the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-(2,3-dimethoxyphenyl)-N-(1H-indol-6-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-25-19(26)12-16(20(25)15-5-4-6-18(28-2)21(15)29-3)22(27)24-14-8-7-13-9-10-23-17(13)11-14/h4-11,16,20,23H,12H2,1-3H3,(H,24,27)

InChI Key

KPPXUBXKZCTVRP-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)C(=O)NC2=CC3=C(C=C2)C=CN3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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